3-(2-メチル-1H-イミダゾール-1-イル)プロパン酸エチル

概要

説明

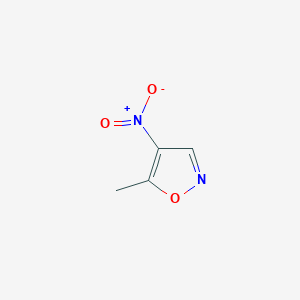

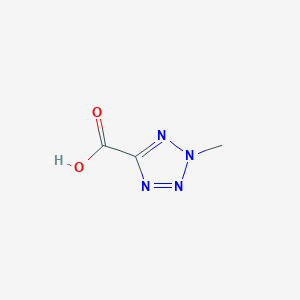

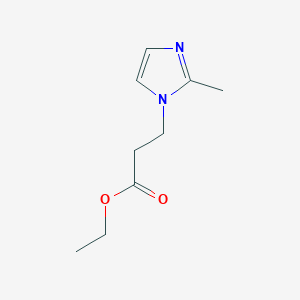

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a chemical compound with the CAS Number: 18999-48-9 . It has a linear formula of C9H14N2O2 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is 1S/C9H14N2O2/c1-3-13-9(12)4-6-11-7-5-10-8(11)2/h5,7H,3-4,6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate has a molecular weight of 182.22 . It has a melting point (MP) of 62 and a boiling point (BP) of 125 at 0.4mm Hg .科学的研究の応用

抗菌研究

イミダゾール誘導体は、抗菌特性について広く研究されてきました。それらは、細菌や真菌を含むさまざまな病原性微生物に対して活性を示すことが知られています。 「3-(2-メチル-1H-イミダゾール-1-イル)プロパン酸エチル」は、重要な公衆衛生上の問題である抗菌剤耐性(AMR)に対抗する有効性について、潜在的に調査することができます .

抗寄生虫活性

メトロニダゾールなどのイミダゾール由来化合物が、抗寄生虫活性を有することが研究で示されています。 これらの化合物は、病原性原生動物寄生虫に致命的となる可能性があり、「3-(2-メチル-1H-イミダゾール-1-イル)プロパン酸エチル」も寄生虫感染の治療または予防に適用できる可能性があります .

新規薬剤の合成

ヘテロ環式イミダゾール環は、多くの化学療法薬剤に共通の特徴です。この部分を組み込んだ新規薬剤の合成は、さまざまな疾患に対する新規治療法の開発につながる可能性があります。 このように、「3-(2-メチル-1H-イミダゾール-1-イル)プロパン酸エチル」は、薬剤合成における貴重な前駆体または中間体となる可能性があります .

化学合成と機能性分子

イミダゾールは、日常的な用途で使用される機能性分子における重要な構成要素です。 「3-(2-メチル-1H-イミダゾール-1-イル)プロパン酸エチル」などの置換イミダゾールの位置選択的合成は、さまざまな産業で使用するための特定の特性を持つ分子を作成するために重要です .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is a complex organic compound It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The compound’s solubility and other physical properties such as boiling point and melting point can influence its bioavailability and pharmacokinetics.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

生化学分析

Biochemical Properties

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . Additionally, this compound can interact with proteins that have histidine residues, as the imidazole ring can form hydrogen bonds and coordinate with metal ions . These interactions can influence the activity of the enzymes and proteins, thereby affecting various biochemical pathways.

Cellular Effects

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction . For example, the imidazole ring can bind to histidine kinases, which are involved in phosphorylation processes that regulate cell function . This compound can also impact gene expression by interacting with transcription factors that bind to DNA . Additionally, it can influence cellular metabolism by affecting enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate involves its binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to enzyme inhibition or activation . This compound can also form hydrogen bonds with amino acid residues in proteins, affecting their structure and function . Furthermore, it can modulate gene expression by binding to transcription factors and influencing their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to elicit a biological response . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . This compound can also affect metabolic flux by influencing the activity of key enzymes in metabolic pathways . Additionally, it can alter metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via specific transporters and can bind to proteins that facilitate its distribution within the cell . This compound can also accumulate in certain tissues, depending on its affinity for specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it can exert its effects . The localization of this compound can affect its activity and function, as it can interact with different biomolecules in various subcellular compartments .

特性

IUPAC Name |

ethyl 3-(2-methylimidazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-13-9(12)4-6-11-7-5-10-8(11)2/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDNBRFFSIJPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377420 | |

| Record name | ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18999-48-9 | |

| Record name | ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。